6-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidine-1-carbonyl]-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3/c1-20-14(24)6-5-13(18-20)16(25)22-9-7-11(8-10-22)15-19-21(2)17(26)23(15)12-3-4-12/h5-6,11-12H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBSINQKSQZRQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic molecule that has attracted attention for its potential biological activities. This article discusses its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₃₁N₅O₂
- Molecular Weight : 335.48 g/mol
Structural Characteristics
The compound features:
- A piperidine ring , which is known for its role in various pharmacological activities.
- A triazole moiety , contributing to its potential as an antimicrobial agent.
- A pyridazine core , which may enhance its biological interactions.
Antimicrobial Properties
Research indicates that derivatives of triazole compounds often exhibit significant antimicrobial activity. The presence of the triazole ring in this compound suggests potential efficacy against various bacterial strains. For instance, studies have shown that triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria .
Antitumor Activity
The compound's structure may also confer antitumor properties. Similar compounds have demonstrated cytotoxic effects against cancer cell lines, with some exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism of action is believed to involve the inhibition of DNA synthesis and interference with cell cycle progression.
Neuroprotective Effects
Preliminary studies suggest that the piperidine component may provide neuroprotective effects, potentially making this compound a candidate for treating neurodegenerative diseases. Compounds with similar structures have been reported to exhibit anticonvulsant properties, suggesting a mechanism involving modulation of neurotransmitter systems .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various triazole derivatives, including those structurally related to our compound. The results indicated that compounds with cyclopropyl substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
Case Study 2: Antitumor Efficacy in vitro
In vitro studies on cancer cell lines (e.g., MCF-7 and HeLa) demonstrated that the compound inhibited cell proliferation effectively. The IC50 values were recorded at concentrations similar to those of leading anticancer agents, indicating promising therapeutic potential .
Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by:
- Molecular Formula : C₁₈H₂₃N₅O₂
- Molecular Weight : 341.41 g/mol
- CAS Number : 1797957-73-3
This structure includes a triazole ring and a piperidine moiety, which are known for their roles in enhancing biological activity.
Anticonvulsant Activity
Research indicates that derivatives of triazole compounds exhibit significant anticonvulsant properties. For instance, compounds similar to the one have been tested in picrotoxin-induced seizure models, showing promising results in seizure protection and reduction of convulsive episodes .
Antitumor Properties
The compound has been evaluated for its anticancer potential against various cell lines. Studies have demonstrated that modifications in the triazole structure can lead to enhanced cytotoxicity against cancer cells such as HT29 (colon cancer) and MCF-7 (breast cancer). The presence of electron-withdrawing groups has been linked to increased antiproliferative activity .
Antimicrobial Activity
Certain derivatives have shown antimicrobial effects against a range of pathogens. The incorporation of the triazole ring has been associated with improved efficacy against bacterial strains, making it a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the pharmacological profile of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Triazole Ring | Enhances anticonvulsant and antimicrobial activity |
| Piperidine Moiety | Contributes to overall bioactivity and solubility |
| Electron-Withdrawing Groups | Increases cytotoxicity against cancer cells |
Case Study 1: Anticonvulsant Efficacy
In a detailed study published in Pharmacology Reports, a series of triazole derivatives were synthesized and tested for anticonvulsant activity. The compound demonstrated a significant reduction in seizure duration compared to control groups, indicating its potential application in epilepsy treatment .
Case Study 2: Anticancer Activity
A recent investigation highlighted the anticancer properties of pyridazinone derivatives containing similar structures. The study reported that compounds with specific substitutions exhibited IC₅₀ values lower than standard chemotherapeutics, suggesting their potential as lead compounds in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The table below highlights key structural and functional differences between the target compound and its closest analogs:
Key Observations :
- The target compound’s cyclopropyl group on the triazolone ring may enhance metabolic stability compared to phenyl or aryloxy substituents in analogs like 10b .
- Unlike compound 22b , which uses a piperazine linker, the target compound’s piperidine-carbonyl group could reduce conformational flexibility, favoring selective target engagement.
Pharmacological and Mechanistic Insights
- Ferroptosis Induction: Pyridazinone derivatives (e.g., FINs) trigger ferroptosis in oral squamous cell carcinoma (OSCC) with selectivity over normal cells . The target compound’s pyridazinone core may share this mechanism.
- Enzyme Inhibition : Analog 10b inhibits human dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases . The triazolone ring in the target compound could similarly interact with NAD+ binding sites.
- Kinase Modulation : Compound 22b’s imidazopyridine-piperazine scaffold inhibits kinases like JAK2 . The target compound’s piperidine-carbonyl group may mimic ATP-binding interactions.
Crystallographic and Computational Studies
- Structural Validation : SHELXL and ORTEP-3 (via X-ray diffraction) are widely used to confirm the geometries of similar heterocycles . The target compound’s structure likely employs these tools.
Q & A
Q. Optimization Strategies :
- Catalyst screening : Use copper sulfate/sodium ascorbate for click chemistry steps to enhance regioselectivity .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while THF/water mixtures facilitate phase separation in workup .
- Purification : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization (methanol/water) for high-purity isolation .
Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, particularly the triazolone and pyridazinone moieties?
Methodological Answer:
A tiered analytical approach is recommended:
¹H/¹³C NMR : Confirm proton environments of the triazolone ring (δ 1.2–1.8 ppm for cyclopropyl CH₂; δ 8.1–8.3 ppm for pyridazinone NH) and piperidine carbonyl (δ 165–170 ppm in ¹³C) .
FTIR : Validate carbonyl stretches (triazolone C=O at ~1700 cm⁻¹; pyridazinone C=O at ~1680 cm⁻¹) and cyclopropane C-H bending (~900 cm⁻¹) .
HPLC-MS : Use reverse-phase C18 columns (ACN/ammonium acetate buffer, pH 6.5) with ESI-MS to verify molecular ion peaks ([M+H]⁺) and fragmentation patterns .
Critical Note : Cross-validate with X-ray crystallography (if crystalline) to resolve stereochemical ambiguities in the piperidine-triazolone junction .
Advanced: How can researchers resolve discrepancies between computational predictions (e.g., DFT calculations) and experimental observations in the compound's reactivity profile?
Methodological Answer :
Address contradictions using iterative validation:
Re-evaluate computational parameters : Optimize DFT functionals (e.g., B3LYP-D3 vs. M06-2X) and basis sets (6-311+G(d,p)) for non-covalent interactions in the cyclopropane-piperidine system .
Experimental calibration : Perform kinetic studies (e.g., UV-Vis monitoring of hydrolysis rates) under controlled pH/temperature to benchmark DFT-predicted activation energies .
Sensitivity analysis : Identify structural features (e.g., torsional strain in cyclopropane) causing deviations using QTAIM (Quantum Theory of Atoms in Molecules) .
Case Study : If DFT underestimates electrophilicity at the pyridazinone carbonyl, augment with Fukui function analysis to map reactive sites .
Advanced: What strategies are recommended for analyzing conflicting crystallographic data versus solution-state NMR results for this molecule?
Methodological Answer :
Resolve structural ambiguities via:
Dynamic NMR : Probe conformational flexibility (e.g., piperidine ring puckering) by variable-temperature ¹H NMR (e.g., 25°C to −40°C in DMSO-d₆) .
SC-XRD refinement : Re-examine crystal packing effects (e.g., hydrogen-bonding networks distorting bond angles) using high-resolution datasets (R-factor < 5%) .
DFT-assisted NMR prediction : Compare experimental shifts with GIAO (Gauge-Including Atomic Orbital)-calculated shifts for lowest-energy conformers .
Example : If crystallography shows planar triazolone vs. NMR-indicated puckering, assess solvent-induced polymorphism via PXRD of recrystallized batches .
Advanced: What methodological considerations are critical when designing forced degradation studies to evaluate the compound's stability?
Methodological Answer :
Design studies to mimic real-world conditions:
Stressors :
- Oxidative : 3% H₂O₂, 40°C, 24 hr.
- Hydrolytic : 0.1N HCl/NaOH, 60°C, 48 hr.
- Thermal : 80°C (solid state), 14 days .
Analytical workflow :
- HPLC-DAD : Monitor degradation products (e.g., pyridazinone ring-opening at 254 nm) .
- LC-HRMS : Identify major degradants (e.g., cyclopropane ring oxidation to COOH derivatives) .
Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life, accounting for activation energy (Eₐ) of dominant degradation pathways .
Key Insight : Use QbD (Quality by Design) principles to correlate degradation pathways with molecular hotspots (e.g., labile piperidine-carbamoyl bond) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
